

Application Notes and Protocols: XH161-180 for ACE2-Dependent Viral Infection Assays

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Compound of Interest

Compound Name: XH161-180

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Introduction

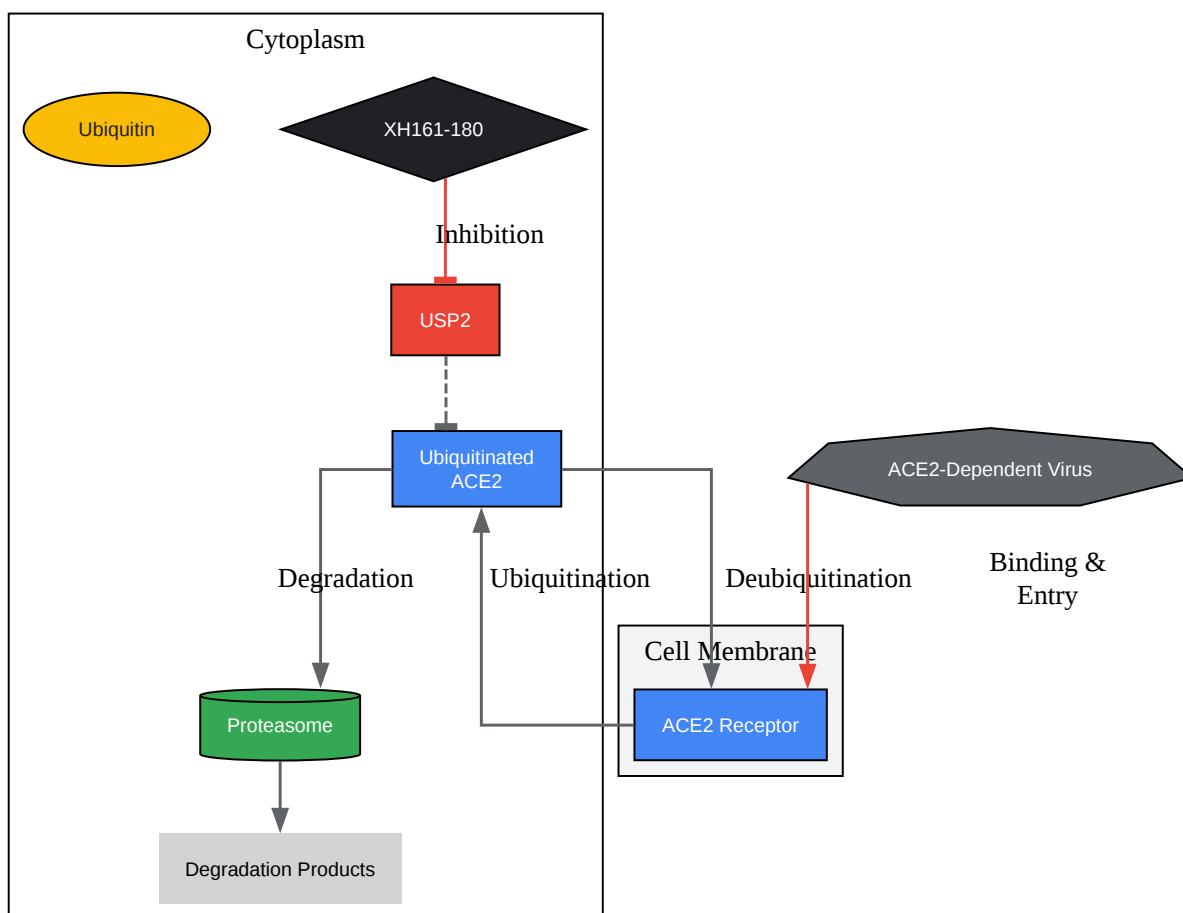
The entry of several coronaviruses, including SARS-CoV-2, into host cells is critically dependent on the interaction between the viral spike (S) protein and the host cell receptor, angiotensin-converting enzyme 2 (ACE2). Consequently, the modulation of ACE2 expression or its interaction with the S protein represents a promising therapeutic strategy against these viral infections. **XH161-180** is a potent and orally active small molecule inhibitor of Ubiquitin Specific Peptidase 2 (USP2).^{[1][2][3]} Emerging evidence indicates that **XH161-180** decreases the cellular protein levels of ACE2, suggesting a novel, host-directed antiviral strategy.^{[4][5][6]}

These application notes provide a comprehensive guide for researchers to evaluate the efficacy of **XH161-180** in ACE2-dependent viral infection assays. The protocols outlined below detail methods to quantify the effect of **XH161-180** on ACE2 expression and its subsequent impact on viral entry and replication.

Mechanism of Action

XH161-180 inhibits the deubiquitinase USP2.^{[1][2]} Deubiquitinating enzymes (DUBs) play a crucial role in rescuing proteins from proteasomal degradation by removing ubiquitin chains. Inhibition of USP2 by **XH161-180** is proposed to increase the ubiquitination of ACE2, leading to its enhanced degradation by the proteasome.^{[7][8][9]} This reduction in cell surface ACE2 levels

limits the primary receptor available for viral entry, thereby inhibiting infection by ACE2-dependent viruses.



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Figure 1: Proposed mechanism of action for **XH161-180**.

Data Presentation

The following tables present illustrative data for the characterization of **XH161-180**.

Table 1: Effect of **XH161-180** on ACE2 Protein Expression in A549-hACE2 Cells

XH161-180 Concentration (μM)	Relative ACE2 Expression (Western Blot, % of Control)	Cell Surface ACE2 (Flow Cytometry, % of Control)
0 (Vehicle)	100 ± 5.2	100 ± 4.5
0.1	85.3 ± 6.1	88.1 ± 5.3
1	52.7 ± 4.8	55.4 ± 3.9
10	21.5 ± 3.9	24.0 ± 2.8
50	8.2 ± 2.1	10.5 ± 1.9
IC ₅₀ (μM)	1.5	1.8

Table 2: Antiviral Activity and Cytotoxicity of **XH161-180**

Assay Type	Virus Strain	Cell Line	Endpoint	EC ₅₀ (μM)	CC ₅₀ (μM)	Selectivity Index (SI = CC ₅₀ /EC ₅₀)
Pseudovirus Neutralization Assay	SARS-CoV-2 Spike	HEK293T-hACE2	Luciferase Activity	2.1	>100	>47.6
Plaque Reduction Neutralization Test	SARS-CoV-2 (USA-WA1/2020)	Vero E6	Plaque Formation	2.5	>100	>40.0
Cytotoxicity Assay	-	Vero E6	Cell Viability (MTT)	-	>100	-

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Quantification of ACE2 Protein Levels by Western Blot

This protocol details the immunodetection of ACE2 protein in cell lysates following treatment with **XH161-180**.



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Figure 2: Workflow for ACE2 quantification by Western Blot.

Materials:

- A549 cells stably expressing human ACE2 (A549-hACE2)
- **XH161-180**
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- RIPA Lysis Buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane

- Transfer buffer
- Blocking buffer (5% non-fat dry milk in TBST)
- Primary antibodies: anti-ACE2 and anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- **Cell Treatment:** Seed A549-hACE2 cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of **XH161-180** (e.g., 0.1, 1, 10, 50 μ M) or vehicle control (DMSO) for 24-48 hours.
- **Cell Lysis:** Wash cells twice with ice-cold PBS. Add 100-200 μ L of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
- **Protein Quantification:** Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
- **SDS-PAGE:** Normalize protein concentrations for all samples. Mix 20-30 μ g of protein with Laemmli sample buffer and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- **Blocking:** Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with primary antibodies against ACE2 and β -actin (diluted in blocking buffer) overnight at 4°C.
- **Washing and Secondary Antibody:** Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities using densitometry software. Normalize the ACE2 band intensity to the β -actin band intensity.

Protocol 2: Quantification of Cell Surface ACE2 by Flow Cytometry

This protocol measures the level of ACE2 expression on the cell surface.

Materials:

- A549-hACE2 cells
- **XH161-180**
- PBS with 1% BSA (FACS buffer)
- Primary antibody: anti-ACE2 (extracellular domain)
- Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
- Fixation buffer (e.g., 4% paraformaldehyde) - optional
- Flow cytometer

Procedure:

- Cell Treatment: Treat A549-hACE2 cells with **XH161-180** as described in Protocol 1.
- Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation solution. Wash the cells twice with ice-cold FACS buffer by centrifuging at 300 x g for 5 minutes.
- Primary Antibody Staining: Resuspend the cell pellet in FACS buffer containing the primary anti-ACE2 antibody. Incubate for 30-60 minutes on ice, protected from light.
- Washing: Wash the cells twice with FACS buffer to remove unbound primary antibody.

- **Secondary Antibody Staining:** Resuspend the cell pellet in FACS buffer containing the fluorescently-conjugated secondary antibody. Incubate for 30 minutes on ice, protected from light.
- **Final Wash:** Wash the cells twice with FACS buffer.
- **Data Acquisition:** Resuspend the cells in 300-500 μ L of FACS buffer and analyze on a flow cytometer.
- **Analysis:** Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each sample. Normalize the MFI of treated samples to the vehicle control.

Protocol 3: SARS-CoV-2 Pseudovirus Neutralization Assay

This assay uses a replication-defective virus expressing the SARS-CoV-2 S protein and a reporter gene (e.g., luciferase) to quantify viral entry.^{[1][10][11][12]}

Materials:

- HEK293T cells stably expressing human ACE2 (HEK293T-hACE2)
- SARS-CoV-2 S protein pseudotyped lentivirus (or other viral vector) carrying a luciferase reporter gene
- **XH161-180**
- Complete cell culture medium
- 96-well white, clear-bottom plates
- Luciferase assay reagent

Procedure:

- **Cell Seeding:** Seed HEK293T-hACE2 cells in a 96-well white, clear-bottom plate at a density of $1-2 \times 10^4$ cells per well and incubate overnight.

- Compound Pre-treatment: Treat the cells with serial dilutions of **XH161-180** for 24-48 hours to allow for ACE2 downregulation.
- Pseudovirus Infection: Following pre-treatment, infect the cells with a predetermined amount of SARS-CoV-2 pseudovirus.
- Incubation: Incubate the plates for 48-72 hours at 37°C.
- Luciferase Assay: Remove the culture medium and add luciferase assay reagent to each well according to the manufacturer's protocol.
- Data Reading: Measure the luminescence using a plate reader.
- Analysis: Calculate the percentage of inhibition for each concentration of **XH161-180** compared to the vehicle control. Determine the half-maximal effective concentration (EC₅₀) by fitting the data to a dose-response curve.

Protocol 4: Plaque Reduction Neutralization Test (PRNT)

This is the gold standard assay for quantifying the inhibition of live, infectious virus.[\[3\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Vero E6 cells
- Live, infectious SARS-CoV-2
- **XH161-180**
- Complete cell culture medium
- Overlay medium (e.g., containing methylcellulose)
- Crystal violet staining solution

Procedure:

- Cell Seeding: Seed Vero E6 cells in 12- or 24-well plates and grow to confluency.

- Compound Pre-treatment: Pre-treat the confluent cell monolayers with serial dilutions of **XH161-180** for 24-48 hours.
- Virus Infection: Remove the medium containing the compound and infect the cells with a standardized amount of SARS-CoV-2 (e.g., 50-100 plaque-forming units per well) for 1 hour at 37°C.
- Overlay Application: Remove the virus inoculum and add the overlay medium containing the corresponding concentrations of **XH161-180**.
- Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
- Plaque Staining: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.
- Plaque Counting: Wash the plates with water and count the number of plaques in each well.
- Analysis: Calculate the percentage of plaque reduction for each concentration of **XH161-180** relative to the virus control. Determine the EC₅₀.

Protocol 5: Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed antiviral effect is not due to cell death.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Materials:

- Vero E6 cells (or other cell line used in the antiviral assay)
- **XH161-180**
- Complete cell culture medium
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assays.
- Compound Treatment: Treat the cells with the same serial dilutions of **XH161-180** used in the antiviral assays.
- Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Solubilization: Add the solubilization solution to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal cytotoxic concentration (CC₅₀).

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